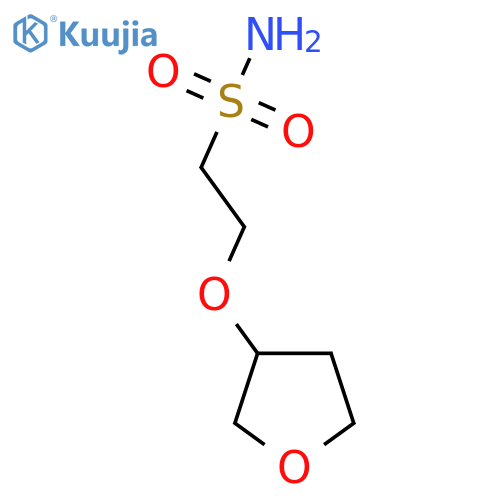

Cas no 1343922-85-9 (2-(Oxolan-3-yloxy)ethane-1-sulfonamide)

2-(Oxolan-3-yloxy)ethane-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- EN300-702064

- AKOS013523340

- 2-(oxolan-3-yloxy)ethane-1-sulfonamide

- 1343922-85-9

- 2-(Oxolan-3-yloxy)ethane-1-sulfonamide

-

- インチ: 1S/C6H13NO4S/c7-12(8,9)4-3-11-6-1-2-10-5-6/h6H,1-5H2,(H2,7,8,9)

- InChIKey: YBWSZCNPINUYON-UHFFFAOYSA-N

- ほほえんだ: S(CCOC1COCC1)(N)(=O)=O

計算された属性

- せいみつぶんしりょう: 195.05652907g/mol

- どういたいしつりょう: 195.05652907g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 220

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.2

- トポロジー分子極性表面積: 87Ų

2-(Oxolan-3-yloxy)ethane-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-702064-0.05g |

2-(oxolan-3-yloxy)ethane-1-sulfonamide |

1343922-85-9 | 95.0% | 0.05g |

$647.0 | 2025-03-12 | |

| Enamine | EN300-702064-0.25g |

2-(oxolan-3-yloxy)ethane-1-sulfonamide |

1343922-85-9 | 95.0% | 0.25g |

$708.0 | 2025-03-12 | |

| Enamine | EN300-702064-0.5g |

2-(oxolan-3-yloxy)ethane-1-sulfonamide |

1343922-85-9 | 95.0% | 0.5g |

$739.0 | 2025-03-12 | |

| Enamine | EN300-702064-1.0g |

2-(oxolan-3-yloxy)ethane-1-sulfonamide |

1343922-85-9 | 95.0% | 1.0g |

$770.0 | 2025-03-12 | |

| Enamine | EN300-702064-5.0g |

2-(oxolan-3-yloxy)ethane-1-sulfonamide |

1343922-85-9 | 95.0% | 5.0g |

$2235.0 | 2025-03-12 | |

| Enamine | EN300-702064-0.1g |

2-(oxolan-3-yloxy)ethane-1-sulfonamide |

1343922-85-9 | 95.0% | 0.1g |

$678.0 | 2025-03-12 | |

| Enamine | EN300-702064-2.5g |

2-(oxolan-3-yloxy)ethane-1-sulfonamide |

1343922-85-9 | 95.0% | 2.5g |

$1509.0 | 2025-03-12 | |

| Enamine | EN300-702064-10.0g |

2-(oxolan-3-yloxy)ethane-1-sulfonamide |

1343922-85-9 | 95.0% | 10.0g |

$3315.0 | 2025-03-12 |

2-(Oxolan-3-yloxy)ethane-1-sulfonamide 関連文献

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

-

6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045

-

Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636

2-(Oxolan-3-yloxy)ethane-1-sulfonamideに関する追加情報

Introduction to 2-(Oxolan-3-yloxy)ethane-1-sulfonamide (CAS No. 1343922-85-9)

2-(Oxolan-3-yloxy)ethane-1-sulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 1343922-85-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the sulfonamide class, which is well-documented for its diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates an oxolane ring linked to an ethanesulfonamide moiety, creating a unique scaffold that may contribute to its distinct chemical and pharmacological properties.

The oxolane ring, a five-membered heterocyclic ether, introduces rigidity and specific spatial orientation to the molecule, which can be critical for interactions with biological targets. In contrast, the sulfonamide group (-SO₂NH₂) is a well-known pharmacophore that enhances binding affinity and metabolic stability in drug molecules. The combination of these structural elements in 2-(Oxolan-3-yloxy)ethane-1-sulfonamide suggests potential utility in the design of novel bioactive compounds.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the binding interactions of this compound with various biological targets. Studies indicate that the oxolane ring may facilitate optimal positioning of the sulfonamide moiety, enhancing its ability to interact with enzymes or receptors. This structural feature could be particularly valuable in developing inhibitors or modulators for therapeutic purposes.

The synthesis of 2-(Oxolan-3-yloxy)ethane-1-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the oxolane ring typically involves cyclization reactions, while the sulfonamide group is often formed through nucleophilic substitution or condensation reactions. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to improve efficiency and selectivity in these processes.

In the context of drug discovery, sulfonamides are recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral effects. The unique structural features of 2-(Oxolan-3-yloxy)ethane-1-sulfonamide may endow it with novel pharmacological properties that make it a promising candidate for further investigation. Researchers are particularly interested in exploring its potential as an intermediate in the synthesis of more complex drug molecules or as a lead compound for developing new therapeutic agents.

Current research in medicinal chemistry emphasizes the importance of understanding structure-activity relationships (SAR) to optimize drug candidates. The oxolane ring and sulfonamide group in 2-(Oxolan-3-yloxy)ethane-1-sulfonamide provide multiple points for structural modification, allowing chemists to fine-tune biological activity through derivatization strategies. For instance, introducing substituents at specific positions on the oxolane ring or sulfonamide group could alter binding affinity or metabolic stability, thereby enhancing efficacy and reducing side effects.

The role of computational tools in drug discovery cannot be overstated. Molecular docking simulations have been used to predict how 2-(Oxolan-3-yloxy)ethane-1-sulfonamide might interact with target proteins or enzymes. These studies provide valuable insights into potential binding modes and can guide experimental design. Additionally, virtual screening techniques have been employed to identify similar compounds with enhanced biological activity, further expanding the chemical space for exploration.

Another area of interest is the development of green chemistry approaches for synthesizing complex molecules like 2-(Oxolan-3-yloxy)ethane-1-sulfonamide. Sustainable synthetic routes that minimize waste and energy consumption are increasingly important in modern pharmaceutical research. Techniques such as flow chemistry and biocatalysis have been explored as alternatives to traditional batch processing methods, offering improved efficiency and environmental compatibility.

The pharmacokinetic properties of 2-(Oxolan-3-yloxy)ethane-1-sulfonamide are also under investigation to assess its suitability for clinical applications. Factors such as solubility, bioavailability, and metabolic clearance rate play crucial roles in determining whether a compound can progress to human trials. Advanced analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are used to characterize these properties accurately.

In conclusion,2-(Oxolan-3-yloxy)ethane-1-sulfonamide (CAS No. 1343922-85-9) represents a fascinating compound with potential applications in pharmaceutical research. Its unique structural features—comprising an oxolane ring linked to a sulfonamide moiety—make it a promising candidate for further exploration as an intermediate or lead compound in drug discovery efforts. Ongoing research aims to elucidate its biological activities and develop efficient synthetic methodologies for its production.

1343922-85-9 (2-(Oxolan-3-yloxy)ethane-1-sulfonamide) 関連製品

- 899975-23-6(N-2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl-2-(naphthalen-1-yl)acetamide)

- 2138288-59-0(2,2-Difluoro-3-[(3-methylcyclobutyl)amino]propanoic acid)

- 1546394-41-5(2-fluoro-3,3-dimethylbutanenitrile)

- 946216-80-4(2-({5-(tert-butylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-chlorophenyl)acetamide)

- 1211584-64-3(4-3-(difluoromethoxy)phenylpiperidine)

- 2228347-15-5(tert-butyl N-2-amino-1-(5,6-dichloropyridin-3-yl)ethylcarbamate)

- 1806751-14-3(Methyl 3-(fluoromethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-5-acetate)

- 2229468-54-4(3-(2-methanesulfonylphenyl)-2,2-dimethylcyclopropan-1-amine)

- 2228672-32-8(7-chloro-8-ethenylquinoline)

- 2138393-12-9(2-({(tert-butoxy)carbonylamino}methyl)-5-ethyl-1,3-thiazole-4-carboxylic acid)